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Compound of Interest

Compound Name: Parconazole

Cat. No.: B1225723 Get Quote

This guide provides a detailed comparison of the pharmacokinetic profiles of two broad-

spectrum triazole antifungal agents, Posaconazole and Itraconazole. The information is

intended for researchers, scientists, and drug development professionals, offering a

comprehensive overview supported by experimental data and methodologies.

Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Posaconazole and

Itraconazole, derived from various clinical studies. These values represent the mean or range

observed in adult populations and can vary based on formulation, patient-specific factors, and

co-administered substances.
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Pharmacokinetic
Parameter

Posaconazole Itraconazole

Oral Bioavailability

Highly variable with oral

suspension (influenced by

food, gastric pH, and GI

motility).[1][2] Delayed-release

tablets show improved and

more consistent bioavailability.

[3][4] Absolute bioavailability

ranges from 8% to 51.4% for

the oral suspension and can

be up to 67.6% for tablets

without severe intestinal

mucositis.[1][5]

Variable, approximately 55%

with capsules when taken with

a full meal. Oral solution has

higher bioavailability than

capsules.

Food Effect on Absorption

Significantly increased with

high-fat meals for the oral

suspension (up to 4-fold).[3][6]

Tablet formulation shows less

pronounced but still present

food effect.[3][4]

Capsule absorption is maximal

when taken with a full meal.

Oral solution absorption is

better in a fasted state.

Time to Peak Plasma

Concentration (Tmax)

5-8 hours for the oral

suspension.[7][8]

3-4 hours after oral

administration.

Protein Binding
>98%, predominantly to

albumin.[1][8][9]
>99%, primarily to albumin.

Volume of Distribution (Vd)

Large, approximately 5-25

L/kg, indicating extensive

tissue distribution.[8]

Extensive tissue distribution

with concentrations in tissues

being many times higher than

in plasma.

Metabolism Limited metabolism, primarily

through UDP-

glucuronosyltransferase (UGT)

pathways (UGT1A4), not

significantly metabolized by

Extensively metabolized in the

liver, primarily by CYP3A4, into

a large number of metabolites,

including the active metabolite

hydroxy-itraconazole.
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the cytochrome P450 (CYP)

system.[1][8]

Elimination Half-Life (t½)
Long, with a median of 15-35

hours.[8]

Approximately 21 hours after a

single dose, but can increase

with multiple doses.

Excretion

Primarily eliminated in the

feces (about 77%, with >66%

as unchanged drug) and a

smaller portion in the urine

(about 13%, mainly as

glucuronide metabolites).[1][2]

[10]

Mainly excreted as inactive

metabolites in urine and feces.

Fecal excretion of the

unchanged drug is low.

CYP450 Inhibition
Potent inhibitor of CYP3A4.[7]

[8]
Potent inhibitor of CYP3A4.

Experimental Protocols
The following section outlines a representative experimental protocol for a comparative

pharmacokinetic study of oral Posaconazole and Itraconazole in healthy adult volunteers. This

protocol is a synthesis of methodologies described in the scientific literature.[11][12][13][14][15]

[16][17][18][19][20][21][22]

1. Study Design:

Type: Open-label, randomized, two-way crossover study.

Subjects: Healthy adult male and female volunteers, aged 18-55 years.

Exclusion Criteria: History of clinically significant medical conditions, allergy to azole

antifungals, use of any medication that could interact with the study drugs, and pregnancy or

lactation.

Washout Period: A washout period of at least 14 days between drug administrations.

2. Drug Administration:
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Dosage: A single oral dose of Posaconazole (e.g., 200 mg oral suspension) and Itraconazole

(e.g., 200 mg oral solution).

Administration Conditions: Administered after a standardized high-fat breakfast to maximize

absorption.

3. Blood Sampling:

Sample Collection: Venous blood samples (approximately 5 mL) are collected into

heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and 96

hours post-dose.

Plasma Separation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and

stored at -80°C until analysis.

4. Bioanalytical Method - High-Performance Liquid Chromatography (HPLC):

Objective: To determine the plasma concentrations of Posaconazole, Itraconazole, and its

major active metabolite, hydroxy-itraconazole.

Sample Preparation:

Posaconazole: A liquid-liquid extraction with diethyl ether or a protein precipitation with

acetonitrile is performed.[11][18]

Itraconazole: A solid-phase extraction using a C8-bonded cartridge is commonly

employed.[15][17]

Chromatographic Conditions:

Column: A C18 or C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11][15]

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium phosphate) and an

organic solvent (e.g., acetonitrile).[12][19] The exact composition is optimized for the

separation of the analytes.

Flow Rate: Typically 1.0 mL/min.[12][19]
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Detection: UV detection at approximately 262 nm for both drugs.[12][19] Fluorescence

detection can also be used for enhanced sensitivity for Posaconazole (Excitation: 245 nm,

Emission: 380 nm).[14][16]

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability

according to regulatory guidelines.

5. Pharmacokinetic Analysis:

The following pharmacokinetic parameters are calculated from the plasma concentration-

time data using non-compartmental analysis:

Maximum plasma concentration (Cmax)

Time to reach Cmax (Tmax)

Area under the plasma concentration-time curve from time zero to the last measurable

concentration (AUC0-t)

Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

Elimination half-life (t½)

Apparent volume of distribution (Vd/F)

Apparent total clearance (CL/F)
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Caption: Experimental workflow for a comparative pharmacokinetic study.
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Caption: Mechanism of action of azole antifungals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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